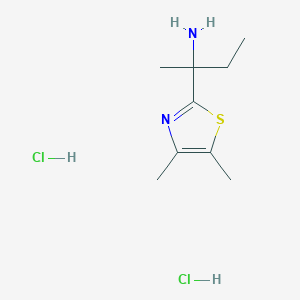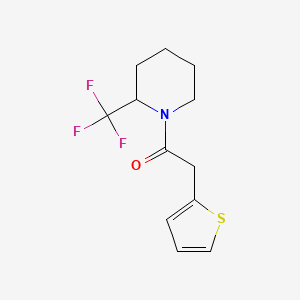![molecular formula C16H21N3O5S B2464281 1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide CAS No. 2034413-83-5](/img/structure/B2464281.png)
1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide generally starts with the construction of the piperidine ring, followed by the introduction of the sulfonamide group. This involves the sulfonylation of the piperidine nitrogen. Concurrently, the furo[2,3-c]pyridin-6(7H)-one moiety is synthesized through a cyclization reaction involving a pyridine derivative and an appropriate enone precursor. The final step often involves coupling the furo[2,3-c]pyridin-6(7H)-one to the sulfonylated piperidine via an amidation reaction under mild conditions, typically facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for scale. High-yield reactions, cost-effective reagents, and conditions that can be easily scaled up are preferred. Automated flow synthesis systems may be employed to streamline the production process, ensuring consistency and efficiency in the large-scale manufacturing of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The furo[2,3-c]pyridin-6(7H)-one portion of the molecule can undergo oxidation, potentially forming more complex ring systems.
Reduction: The sulfonamide group may be reduced to its corresponding amine.
Substitution: Various positions on the piperidine and furo[2,3-c]pyridin-6(7H)-one rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDCI, DCC for amidation.
Major Products:
Oxidation products: More oxidized ring systems, potentially yielding quinones.
Reduction products: Amine derivatives of the original compound.
Substitution products: Varied functionalized derivatives depending on the substituents introduced.
Scientific Research Applications: 1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide exhibits a broad spectrum of applications across various fields of research:
Chemistry: As a versatile intermediate, it serves in the synthesis of more complex molecules and materials.
Biology: Its bioactive potential makes it a candidate for studies in enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Investigated for its potential in drug development due to its structural diversity and functional group adaptability.
Mechanism of Action: The detailed mechanism of action for this compound would depend on its specific application, particularly in medicinal chemistry. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by the functional groups present in the molecule. Pathways involved could include signaling cascades, enzyme inhibition or activation, and gene expression modulation, contingent on the compound's binding affinity and selectivity for specific biomolecules.
Comparison with Similar Compounds: Compared to other sulfonamide-based piperidine derivatives and furo[2,3-c]pyridine analogs, this compound stands out due to its hybrid structure, combining distinct functional groups that endow it with unique chemical and biological properties.
Comparaison Avec Des Composés Similaires
Piperidine sulfonamides: Differ by substituents on the piperidine ring or sulfonamide group.
Furo[2,3-c]pyridine derivatives: Vary in the functional groups attached to the furo[2,3-c]pyridine scaffold.
In essence, 1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide's unique combination of functional groups provides a multifaceted platform for scientific exploration and application. Whether in the context of synthetic chemistry, biological research, or potential therapeutic use, this compound offers significant opportunities for advancement and innovation.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-25(22,23)19-8-3-13(4-9-19)15(20)17-6-10-18-7-2-12-5-11-24-14(12)16(18)21/h2,5,7,11,13H,3-4,6,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUDGUPRBCHQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3,4,5,6-pentamethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2464198.png)
methanone](/img/structure/B2464201.png)

![1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2464203.png)

![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)




![5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2464216.png)



